

2-(4-hydroxyphenyl)benzoic acid CAS number and molecular structure

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Compound of Interest

Compound Name: 2-(4-hydroxyphenyl)benzoic Acid

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An In-Depth Technical Guide to 2-(4-hydroxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-hydroxyphenyl)benzoic acid**, a biphenyl carboxylic acid of interest in medicinal chemistry and materials science. This document delves into its chemical identity, molecular structure, synthesis, physicochemical properties, and its emerging significance as a versatile chemical intermediate.

Core Chemical Identity and Molecular Structure

2-(4-hydroxyphenyl)benzoic acid, also known by its IUPAC name 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid, is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a hydroxyl group at the 4'-position.^[1] This specific substitution pattern distinguishes it from its more commonly referenced isomer, 4-(4-hydroxyphenyl)benzoic acid.

CAS Number: 67526-82-3^[1]

Molecular Formula: C₁₃H₁₀O₃^[1]

Molecular Weight: 214.22 g/mol ^[1]

The molecular architecture, consisting of two phenyl rings linked by a carbon-carbon single bond with ortho- and para- functionalization, provides a rigid scaffold with specific vectorial properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenolic hydroxyl group also participates in hydrogen bonding and can be a site for further chemical modification. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.

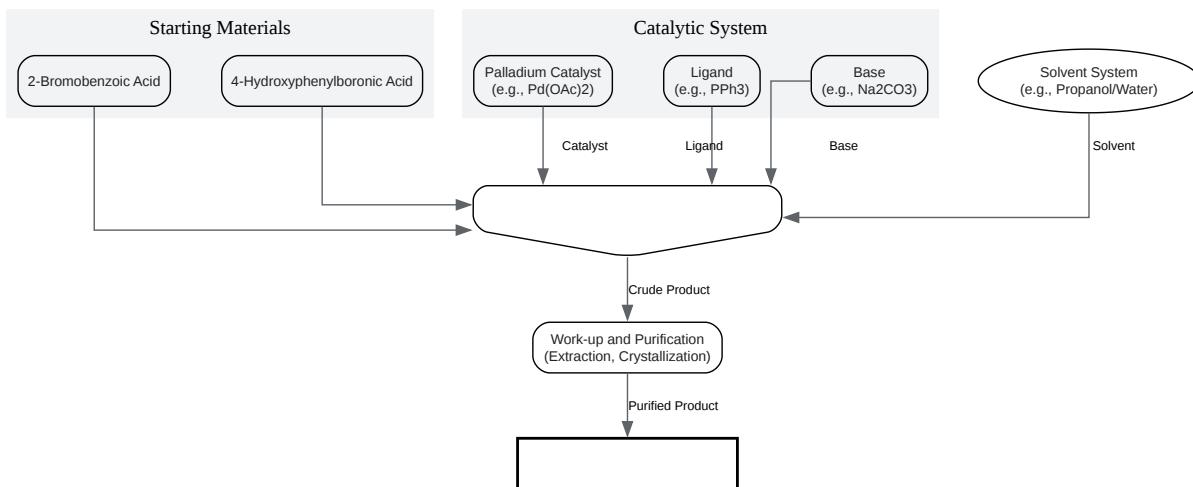
Caption: 2D representation of **2-(4-hydroxyphenyl)benzoic acid**.

Synthesis and Manufacturing

The synthesis of unsymmetrical biphenyls like **2-(4-hydroxyphenyl)benzoic acid** is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering high yields and tolerance to a wide range of functional groups.[\[2\]](#)

A plausible and efficient synthetic route involves the coupling of a benzoic acid derivative with a phenylboronic acid derivative. Specifically, the reaction would proceed between 2-bromobenzoic acid and 4-hydroxyphenylboronic acid.

Conceptual Synthesis Workflow: Suzuki-Miyaura Coupling



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Caption: Conceptual workflow for the synthesis of **2-(4-hydroxyphenyl)benzoic acid** via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar biphenyl carboxylic acids.

- **Reaction Setup:** To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, add 2-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and a suitable solvent such as 1-propanol.
- **Catalyst and Base Addition:** Purge the mixture with nitrogen for 20-30 minutes. Add the palladium catalyst, for instance, palladium(II) acetate (0.005 eq), a phosphine ligand like

triphenylphosphine (0.015 eq), and an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).

- **Reaction Execution:** Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, cool the reaction mixture and dilute it with water. Acidify the aqueous phase with an acid like 2M HCl to precipitate the product.
- **Purification:** Filter the crude product, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified **2-(4-hydroxyphenyl)benzoic acid**.

Physicochemical and Analytical Data

A summary of the key physicochemical properties of **2-(4-hydroxyphenyl)benzoic acid** is provided below.

Property	Value	Source
CAS Number	67526-82-3	PubChem[1]
Molecular Formula	C ₁₃ H ₁₀ O ₃	PubChem[1]
Molecular Weight	214.22 g/mol	PubChem[1]
Physical Description	Solid	Human Metabolome Database
Melting Point	206.5 °C	Human Metabolome Database
SMILES	C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O	PubChem[1]
InChIKey	WJRHSYQCQNCDYMN-UHFFFAOYSA-N	PubChem[1]

Applications in Research and Drug Development

While specific pharmacological data for **2-(4-hydroxyphenyl)benzoic acid** is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Biphenyl carboxylic acids, in general, are recognized as important scaffolds in medicinal chemistry.

Potential as a Chemical Intermediate:

- **Scaffold for Drug Discovery:** The biphenyl core provides a rigid and tunable platform for the synthesis of novel compounds. The carboxylic acid and hydroxyl groups serve as handles for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).
- **Precursor for Biologically Active Molecules:** Biphenyl derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anti-proliferative agents. For instance, derivatives of the isomeric 4'-hydroxy-4-biphenylcarboxylic acid have been synthesized and evaluated as potential EGFR allosteric site inhibitors for anti-tumor activity.
- **Materials Science:** The rigid structure of biphenyls makes them suitable for the development of liquid crystals and specialty polymers.

The primary value of **2-(4-hydroxyphenyl)benzoic acid** currently lies in its role as a specialized building block for creating more complex and potentially bioactive molecules. Researchers can utilize this compound to synthesize novel derivatives for screening in various disease models.

Safety and Handling

Based on aggregated GHS data, **2-(4-hydroxyphenyl)benzoic acid** is classified with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(4-hydroxyphenyl)benzoic acid is a well-defined chemical entity with a unique molecular structure. While detailed studies on its direct biological applications are limited, its significance as a synthetic intermediate is clear. The reliable synthesis of this compound, primarily through Suzuki-Miyaura coupling, provides medicinal chemists and materials scientists with a valuable tool for the construction of novel and complex molecular architectures. Further research into the pharmacological properties of derivatives of **2-(4-hydroxyphenyl)benzoic acid** may unveil new therapeutic opportunities.

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